(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine

Catalog No.
S13483418
CAS No.
M.F
C5H9F2N
M. Wt
121.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine

Product Name

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine

IUPAC Name

(1S)-1-cyclopropyl-2,2-difluoroethanamine

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

InChI

InChI=1S/C5H9F2N/c6-5(7)4(8)3-1-2-3/h3-5H,1-2,8H2/t4-/m0/s1

InChI Key

WXSBBSYRLYANMA-BYPYZUCNSA-N

Canonical SMILES

C1CC1C(C(F)F)N

Isomeric SMILES

C1CC1[C@@H](C(F)F)N

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine is an organic compound characterized by a cyclopropyl group and two fluorine atoms attached to the ethyl chain. Its chemical structure can be represented as follows:

  • Chemical Formula: C₅H₈F₂N
  • Molecular Weight: 135.12 g/mol

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various enzymes involved in neurological disorders.

Typical for amines and fluorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Formation of Amides: Reaction with carboxylic acids can yield amides, which are important in pharmaceutical synthesis.
  • Fluorination Reactions: The difluoroethyl group can undergo further fluorination or substitution reactions, modifying its biological activity.

Research indicates that (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine exhibits significant biological activity, particularly as a β-secretase (BACE1) inhibitor. BACE1 is a key enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The presence of the cyclopropyl and difluoromethyl groups enhances the compound's potency against this target while also affecting its metabolic stability and selectivity .

Several synthetic routes are available for the preparation of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine:

  • Starting Materials: The synthesis typically begins with commercially available cyclopropyl precursors and difluoroethyl halides.
  • Reagents: Common reagents include bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitutions.
  • Conditions: Reactions are often conducted under an inert atmosphere to prevent moisture and air interference, using solvents such as tetrahydrofuran or dimethylformamide.
  • Yield Optimization: The use of microwave-assisted synthesis has been reported to improve yields significantly.

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine has several promising applications:

  • Pharmaceutical Development: It is primarily explored as a potential therapeutic agent for Alzheimer's disease due to its inhibitory effects on BACE1.
  • Chemical Probes: This compound may serve as a chemical probe in biological studies aimed at understanding amyloid-beta metabolism.
  • Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.

Interaction studies have shown that (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine effectively binds to BACE1, demonstrating a significant affinity that correlates with its structural features. The cyclopropyl group appears to enhance lipophilicity and binding interactions within the enzyme's active site, thus improving inhibition rates compared to other structural analogs .

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine shares similarities with several other compounds that feature cyclopropyl or difluoromethyl groups. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
1-Cyclohexyl-2,2,2-trifluoroethylamineCyclohexyl group with trifluoromethylHigher lipophilicity than cyclopropyl variant
3-FluorophenylcyclopropylamineFluorophenyl substituentEnhanced selectivity towards certain receptors
4-MethylcyclopropylamineMethyl group on cyclopropaneDifferent steric hindrance affecting binding

While these compounds share structural motifs with (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine, the specific arrangement of functional groups and their electronic properties contribute to their unique biological activities and pharmacological profiles.

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine is a secondary amine characterized by a cyclopropane ring attached to a difluoroethylamine group. The IUPAC name systematically describes its structure: the cyclopropyl group is bonded to the first carbon of a two-carbon chain, where both carbons bear fluorine atoms, and the amine group occupies the first position. The (S) designation specifies the absolute configuration at the chiral center, which arises from the tetrahedral geometry of the amine-bearing carbon.

PropertyValue
IUPAC Name(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine
Molecular FormulaC₅H₉F₂N
Molecular Weight121.13 g/mol
SMILESNC@@HC(F)F
InChIKeyWXSBBSYRLYANMA-SCSAIBSYSA-N (R-enantiomer)

The SMILES notation highlights the stereochemistry with the @@ symbol, denoting the (S) configuration. The molecular weight of 121.13 g/mol aligns with exact mass data reported for its enantiomer. The cyclopropane ring introduces strain, while the electronegative fluorine atoms influence electron distribution and intermolecular interactions.

Historical Context in Fluorinated Amine Research

Fluorinated amines emerged as critical targets in the mid-20th century, driven by advances in fluorine chemistry. Early methods for synthesizing fluorinated compounds, such as the Schiemann reaction (1927), enabled aryl fluoride production via diazonium salts. However, aliphatic fluorinated amines remained challenging until the development of halogen exchange and electrochemical fluorination (ECF).

In the 1940s, Simons’ ECF process allowed large-scale production of perfluorocarbons by replacing hydrogen with fluorine in hydrocarbons. While initially used for industrial materials, ECF later inspired methods for fluorinating nitrogen-containing compounds. By the 2010s, aminofluorination techniques using electrophilic fluorine sources like Selectfluor® enabled direct incorporation of fluorine into amine scaffolds. These advancements paved the way for synthesizing stereochemically defined fluorinated amines, including (S)-1-cyclopropyl-2,2-difluoroethan-1-amine.

Significance of Stereochemical Configuration

The (S) configuration in 1-cyclopropyl-2,2-difluoroethan-1-amine confers distinct physicochemical and biological properties. Chirality in fluorinated amines often dictates binding affinity to biological targets, as seen in pharmaceuticals like ciprofloxacin. The cyclopropane ring’s rigidity restricts conformational flexibility, amplifying stereochemical effects on molecular recognition.

In asymmetric catalysis, enantiopure fluorinated amines serve as ligands or organocatalysts. The electronegativity of fluorine enhances hydrogen-bonding interactions, while the cyclopropane ring stabilizes transition states. For instance, the (S)-enantiomer’s spatial arrangement may favor specific transition states in C–F bond-forming reactions, enabling enantioselective synthesis. This stereochemical precision is critical for developing agrochemicals and pharmaceuticals, where racemic mixtures can lead to off-target effects.

Chiral Resolution Techniques for Enantiopure Production

Chiral resolution represents a fundamental approach for obtaining enantiopure (S)-1-cyclopropyl-2,2-difluoroethan-1-amine from racemic mixtures [1]. The most established method involves the formation of diastereomeric salts using chiral derivatizing agents, which can then be separated by conventional crystallization techniques [1]. The process typically requires the conversion of the racemic amine mixture to diastereomeric derivatives through salt formation with optically active acids [1].

The use of (S)-mandelic acid as a chiral resolving agent has proven particularly effective for difluorinated amine compounds [1]. In this methodology, the racemic amine is dissolved in a mixture of toluene and methanol, followed by the addition of optically active (S)-mandelic acid [1]. The (S)-enantiomer forms an insoluble diastereomeric salt with the mandelic acid, which can be filtered from the solution [1]. Simple deprotonation with sodium hydroxide subsequently yields the pure enantiomer [1].

Alternative chiral resolving agents include tartaric acid and the alkaloid brucine, which have demonstrated efficacy in the resolution of structurally related fluorinated amines [1]. The selection of the appropriate resolving agent depends on the divergent solubilities of the resulting diastereomers, which can be difficult to predict and often requires empirical testing of multiple candidates [1].

Resolving AgentSolvent SystemTypical YieldEnantiopurity
(S)-Mandelic acidToluene/Methanol65-80%>99% ee
Tartaric acidEthanol/Water55-75%>95% ee
BrucineAcetone/Hexane45-70%>90% ee

The primary limitation of chiral resolution techniques lies in the theoretical maximum yield of 50% for the desired enantiomer, as at least half of the starting racemic mixture must be discarded [1]. However, racemization protocols can sometimes be employed to recycle the unwanted enantiomer, thereby improving the overall efficiency of the process [1].

Difluorovinylidenation of Cyclopropyl Carbonyl Precursors

Difluorovinylidenation methodology provides a direct route to difluoroalkene intermediates that can be subsequently converted to (S)-1-cyclopropyl-2,2-difluoroethan-1-amine [2]. This approach utilizes the lithium difluorovinyl carbanion (CF₂=C(I)Li) as a key nucleophilic reagent for the introduction of difluoromethylene functionality [2]. The methodology has been extensively developed for the preparation of 1,1-difluoroallenes through difluorovinylidenation of aldehydes and ketones [2].

The synthetic protocol typically involves the generation of CF₂=C(I)Li from 2,2-difluoro-1-iodoethene and lithium diisopropylamide at -93°C in tetrahydrofuran [2]. The resulting lithium reagent is then allowed to react with cyclopropyl carbonyl precursors, followed by acetylation to stabilize the intermediate [2]. Subsequent treatment with zinc powder in dimethylformamide at room temperature facilitates the formation of the desired difluoroalkene structure [2].

The reaction conditions require careful temperature control to maintain the stability of the fluorinated carbanion species [2]. Optimal results are achieved when the initial carbanionic addition is conducted at temperatures below -50°C, with gradual warming to -30°C over a period of 25 minutes [2]. The use of dimethylformamide as solvent in the final zinc-mediated step has proven critical for achieving high yields and selectivity [2].

ParameterOptimal ConditionsYield Impact
Temperature (initial)-93°C to -50°CEssential for stability
Solvent (final step)Dimethylformamide73% vs 45% in other solvents
Zinc equivalent2.0 equivalentsQuantitative conversion
Reaction time2 hours at rtComplete consumption

Mechanistic studies have revealed that the difluorovinylidenation proceeds through initial nucleophilic addition of the lithium carbanion to the carbonyl carbon, followed by elimination of lithium iodide to generate the difluoroalkene [2]. The subsequent zinc-mediated transformation involves reduction of the vinyl iodide intermediate and formation of the target difluoroethyl structure [2].

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis has emerged as a powerful strategy for the synthesis of (S)-1-cyclopropyl-2,2-difluoroethan-1-amine, with copper, nickel, and palladium-based systems showing particular promise [3] [4]. These methodologies offer advantages in terms of functional group tolerance, mild reaction conditions, and high stereoselectivity when appropriately designed chiral ligands are employed [3].

Copper-catalyzed difluoroalkylation reactions utilize difluoroalkyl halides as fluoroalkyl sources in cross-coupling transformations [3]. The methodology addresses the inherent instability of difluoroalkyl metal species, which are prone to protonation, dimerization, and formation of undesired byproducts [3]. Recent developments have focused on the use of chiral phosphoric acids as co-catalysts to achieve enantioselective synthesis [5].

A particularly effective protocol involves the use of copper bromide in combination with chiral bis-phosphoric acid ligands for the asymmetric aminoperfluoroalkylation of alkenes [5]. The reaction proceeds through a dual catalytic system where copper bromide activates the fluoroalkylsulfonyl chloride radical precursor, while the chiral phosphoric acid controls the stereochemical outcome [5]. Silver carbonate serves as an essential additive to suppress hydroamination side reactions caused by hydrogen chloride generated in situ [5].

Nickel-catalyzed Negishi cross-coupling represents another significant advancement in this field [6]. This methodology employs a radical difluoromethyl synthon incorporating isoindolinone into alkyl halides for asymmetric radical transformation [6]. The approach demonstrates mild reaction conditions and excellent enantioselectivity, making it particularly suitable for the synthesis of optically pure difluoromethylated amines [6].

Catalyst SystemLigandSolventTemperatureYieldSelectivity
CuBr/Phosphoric acidChiral BINOL derivativeDichloroethane25°C75-85%Up to 99% ee
Ni(cod)₂Chiral bisoxazolineTetrahydrofuran0°C70-88%>95% ee
Pd(allyl)Cl₂AdBippyPhosDioxane100°C65-80%90-95% ee

The mechanistic pathway for copper-catalyzed systems involves initial formation of a copper-fluoroalkyl complex through single-electron transfer from copper(I) to the fluoroalkyl halide [4]. This generates a fluoroalkyl radical that can undergo addition to alkene substrates, followed by intramolecular cyclization or intermolecular coupling reactions [4]. The choice of ligand and reaction conditions significantly influences both the efficiency and selectivity of these transformations [4].

Reductive Amination Strategies for Amine Functionality

Reductive amination methodologies provide direct access to (S)-1-cyclopropyl-2,2-difluoroethan-1-amine through the coupling of cyclopropyl difluoroketone precursors with appropriate nitrogen nucleophiles [7]. This approach has particular advantages for the synthesis of primary and secondary fluoroamines, as it avoids the limitations associated with kinetic resolution techniques [7].

Biocatalytic reductive amination using NADPH-dependent reductive aminase enzymes from fungal species has shown exceptional promise for the asymmetric synthesis of α-fluoroamines [7]. These enzymes, known as RedAms, facilitate the reductive amination of α-fluoroacetophenones with ammonia, methylamine, and allylamine as nitrogen donors [7]. The methodology achieves greater than 90% conversion and enantioselectivities between 85 and 99% ee [7].

The biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high stereoselectivity, and the ability to access both primary and secondary amine products [7]. The enzymes demonstrate remarkable tolerance for fluorine substitution, with studies revealing that progressive fluorination at the α-position influences the proportion of amine versus alcohol products [7].

Chemical reductive amination strategies employ various reducing agents and catalytic systems [8]. Diastereoselective nucleophilic difluoromethylation of N-tert-butylsulfinyl ketimines represents a particularly effective approach [8]. This methodology utilizes difluoromethyl phenyl sulfone as a nucleophilic difluoromethylation reagent under basic conditions [8].

MethodologyReducing SystemConditionsYieldSelectivity
Enzymatic (RedAms)NADPH/GlucosepH 7.0, 30°C>90%85-99% ee
Chemical (Sulfinyl imine)KHMDS/DMF-78°C to rt65-80%>10:1 dr
Metal-catalyzedNaBH₄/CeCl₃0°C, EtOH70-85%3:1 to 8:1 dr

The mechanism of enzymatic reductive amination involves initial formation of an imine intermediate between the ketone substrate and the amine nucleophile, followed by stereoselective hydride delivery from NADPH [7]. The enzyme active site provides a chiral environment that controls the facial selectivity of hydride addition, leading to high enantioselectivity [7].

Optimization of Reaction Conditions for Yield Improvement

Systematic optimization of reaction parameters is crucial for maximizing yields and selectivity in the synthesis of (S)-1-cyclopropyl-2,2-difluoroethan-1-amine [9] [10]. Key variables include temperature, solvent selection, base choice, catalyst loading, and reaction atmosphere, each of which can significantly impact the efficiency of the transformation [9].

Temperature optimization studies have revealed that most fluoroalkylation reactions require elevated temperatures to achieve reasonable reaction rates, but excessive heating can lead to decomposition of fluorinated intermediates [10]. For aminofluorination reactions using Selectfluor and bis(trifluoromethanesulfonyl)imide, optimal temperatures typically range from 60°C to 80°C [11]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and reduced selectivity [10].

Solvent effects play a critical role in determining reaction outcomes [12]. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior results compared to less polar alternatives [11]. The use of mixed solvent systems, particularly dimethylformamide/tetrahydrofuran in a 3:2 ratio, has been shown to enhance diastereoselectivity to greater than 20:1 in cyclopropylamine synthesis [13].

Base selection requires careful consideration of both nucleophilicity and thermal stability [14]. Strong bases such as potassium bis(trimethylsilyl)amide (KHMDS) are often necessary for deprotonation of acidic fluorinated precursors, but weaker bases like triethylamine may be preferred when substrate stability is a concern [14]. The use of potassium phenoxide as a base in palladium-catalyzed fluoroalkylamine couplings has proven particularly effective [15].

ParameterRange TestedOptimal ConditionsYield Impact
Temperature25-120°C60-80°C45% at 25°C vs 83% at 70°C
Catalyst loading0.1-5.0 mol%0.5-1.0 mol%Diminishing returns above 1%
Solvent compositionVarious ratiosDMF:THF (3:2)>20:1 dr vs 4:1 in pure DMF
Reaction time1-24 hours4-8 hoursPlateaus after 6 hours
AtmosphereAir vs inertNitrogen or argonEssential for yields >70%

Continuous flow methodologies have emerged as an effective approach for optimizing difluoroamine synthesis [16]. Flow reactors offer advantages including precise temperature control, efficient mixing, and the ability to safely handle toxic fluorine-containing reagents [16]. The use of flow conditions typically allows for reduced reaction times and improved reproducibility compared to batch processes [16].

The X-ray crystallographic analysis of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine provides fundamental insights into its three-dimensional molecular architecture and absolute stereochemical configuration. While specific crystallographic data for this exact compound is limited in the literature, structural analysis of related fluorinated amine compounds reveals characteristic patterns that can be extrapolated to understand this molecule's solid-state behavior [1] [2].

Based on the InChI designation (1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m0/s1), the (S)-configuration is established at the carbon bearing the amino group, with the absolute configuration notation /t4-;/m0/s1 confirming the stereochemical assignment [3]. The molecular structure exhibits several key geometric features that would be evident in crystallographic analysis.

The difluoromethyl group (CHF2) represents a critical structural element, with typical C-F bond lengths ranging from 1.35-1.38 Å and F-C-F bond angles of approximately 105-110° [4]. The electronegativity of fluorine atoms significantly influences the local electron density distribution, creating distinctive patterns in electron density maps that are readily observable through X-ray diffraction analysis [5].

The cyclopropyl moiety introduces conformational constraints due to the inherent ring strain, with C-C bond lengths typically shortened to approximately 1.50-1.52 Å compared to normal aliphatic carbons [6]. The three-membered ring adopts a planar configuration with internal bond angles constrained to approximately 60°, deviating significantly from the tetrahedral geometry preferred by sp³ hybridized carbon atoms.

Crystal packing analysis would reveal the influence of fluorine atoms on intermolecular interactions. Fluorinated organic compounds often exhibit unique packing motifs due to the weak but directional C-H···F hydrogen bonding interactions and F···F contacts [7] [8]. The presence of the amino group introduces additional hydrogen bonding capabilities, with N-H···F interactions potentially contributing to the overall crystal stability.

Crystallographic ParameterExpected ValueReference Compound Type
Space GroupP21 or P212121Chiral fluorinated amines
C-F Bond Length1.35-1.38 ÅDifluoromethyl compounds
C-N Bond Length1.45-1.48 ÅPrimary aliphatic amines
F-C-F Bond Angle105-110°CHF2 functional groups
Cyclopropyl C-C1.50-1.52 ÅThree-membered rings

The stereochemical environment around the chiral center would be confirmed through analysis of torsional angles and spatial relationships. The (S)-configuration implies a specific three-dimensional arrangement where the priority assignment follows Cahn-Ingold-Prelog rules, with the amino group, difluoromethyl group, cyclopropyl ring, and hydrogen substituent arranged accordingly [3].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine through analysis of proton, carbon, and fluorine environments. The NMR spectroscopic profile reveals distinct chemical shifts and coupling patterns characteristic of the difluoromethyl, cyclopropyl, and amino functional groups [9] [10].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum exhibits several characteristic resonances reflecting the diverse chemical environments within the molecule. The difluoromethyl proton (CHF2) appears as a distinctive triplet in the range of 5.5-6.5 ppm, with the triplet multiplicity arising from coupling to the two equivalent fluorine nuclei. The coupling constant ²JH-F typically ranges from 50-55 Hz for CHF2 groups [11] [12].

The proton alpha to nitrogen and the difluoromethyl group resonates as a quartet in the range of 3.0-4.0 ppm. This multiplicity pattern results from coupling to the CHF2 proton, with the coupling constant ³JH-H approximately 6-8 Hz. The chemical shift reflects the deshielding effect of both the electronegative nitrogen and the electron-withdrawing difluoromethyl group [13] [14].

Cyclopropyl protons exhibit characteristic upfield shifts due to the anisotropic effect of the three-membered ring. The methylene protons appear as complex multiplets in the range of 0.4-1.2 ppm, while the methine proton resonates between 0.8-1.5 ppm. The unusual chemical shifts result from the high s-character of cyclopropyl carbon-hydrogen bonds and the magnetic anisotropy of the strained ring system [15] [16].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework and fluorine-carbon coupling patterns. The difluoromethyl carbon (CHF2) appears as a characteristic triplet centered around 115-125 ppm, with the large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 240 Hz dominating the splitting pattern [17] [18].

The carbon bearing the amino group resonates as a doublet in the range of 50-65 ppm, exhibiting two-bond carbon-fluorine coupling (²JC-F) with a coupling constant of approximately 20 Hz. This coupling pattern confirms the connectivity between the amino-bearing carbon and the difluoromethyl group [9] [10].

Cyclopropyl carbons appear in characteristic upfield regions. The methine carbon resonates around 10-20 ppm, while the methylene carbons appear between 5-15 ppm. These unusual chemical shifts reflect the unique electronic environment of the strained cyclopropyl system [15].

Carbon EnvironmentChemical Shift (ppm)MultiplicityJC-F (Hz)
CHF2115-125Triplet~240
CHN50-65Doublet~20
Cyclopropyl CH10-20Singlet-
Cyclopropyl CH25-15Singlet-

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum provides the most sensitive probe for the fluorine-containing functional groups. The two fluorine atoms in the difluoromethyl group appear as equivalent nuclei, resonating in the typical range for CHF2 groups between -80 to -120 ppm relative to CFCl3 [11] [12].

The fluorine signal appears as a doublet due to coupling with the CHF2 proton, with a coupling constant ¹JF-H of approximately 50-55 Hz. Additional fine coupling to the adjacent CHN proton may be observable, providing a doublet of doublets pattern with a smaller coupling constant (³JF-H) of 2-5 Hz [18] [19].

The chemical shift position reflects the electronic environment of the fluorine atoms, with the electron-withdrawing effect of the adjacent amino-bearing carbon contributing to the overall deshielding. Comparison with model difluoromethyl compounds confirms the expected chemical shift range and coupling patterns [11] [20].

Temperature-dependent NMR studies could reveal conformational dynamics, particularly rotation around the C-CHF2 bond. Variable temperature ¹⁹F NMR spectroscopy often provides insights into conformational exchange processes in fluorinated compounds [21] [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine under electron ionization conditions reveals characteristic fragmentation patterns consistent with the nitrogen rule and typical behavior of fluorinated amine compounds [22] [23] [24]. The molecular ion peak appears at m/z 121, representing an odd mass-to-charge ratio consistent with the presence of one nitrogen atom according to the nitrogen rule [23] [25].

Molecular Ion and Primary Fragmentations

The molecular ion [M]+- at m/z 121 exhibits relatively low intensity, typical for aliphatic amine compounds where the molecular ion is often unstable [22] [26]. The odd molecular weight confirms the presence of one nitrogen atom, following the fundamental principle that molecules containing an odd number of nitrogen atoms exhibit odd molecular weights [23] [24].

Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, the most favored fragmentation pathway for amine compounds [22] [26]. This process generates two major fragment ions: the iminium ion [CH2=NH2]+ at m/z 30 and the difluoromethyl-containing fragment [CHF2]+ at m/z 51. The iminium ion formation represents a characteristic fragmentation pattern for primary amines, where charge retention on the nitrogen-containing fragment is thermodynamically favored [24] [27].

The [CHF2]+ fragment at m/z 51 represents a significant peak resulting from the loss of the cyclopropylamine moiety (C3H6N, mass 70). This fragmentation pathway reflects the stability of the difluoromethyl cation and the preference for cleavage at the carbon-carbon bond adjacent to the electronegative fluorine substituents [28] [29].

Secondary Fragmentation Processes

Secondary fragmentation pathways involve further decomposition of primary fragment ions. The difluoromethyl fragment [CHF2]+ can undergo subsequent loss of hydrogen fluoride to generate [CF]+ at m/z 31, or loss of fluorine radical to produce [CHF]+ at m/z 32. These processes reflect the lability of carbon-fluorine bonds under high-energy conditions [29] [30].

The cyclopropyl moiety contributes to fragmentation through formation of the cyclopropyl carbocation [C3H5]+ at m/z 41. This fragment results from loss of the difluoroethylamine portion and represents a relatively stable carbocation due to the unique electronic properties of the cyclopropyl system [31] [22].

Loss of hydrogen radical from the molecular ion generates [M-H]+ at m/z 120, representing a common fragmentation for amine compounds. Additional minor fragments include fluorine cation [F]+ at m/z 19 and various combination fragments reflecting multiple bond cleavage processes [22] [26].

Fragment Ionm/zRelative IntensityFragmentation Process
[M]+-121Low-ModerateMolecular ion
[CHF2]+51Highα-cleavage, loss of C3H6N
[CH2=NH2]+30Highα-cleavage, iminium formation
[C3H5]+41ModerateCyclopropyl carbocation
[CHF]+32LowLoss of F from CHF2+
[CF]+31LowLoss of HF from CHF2+
[M-H]+120LowHydrogen radical loss

Isotope Pattern Analysis

The isotope pattern of the molecular ion and fragment ions provides additional structural confirmation. The molecular ion cluster shows the characteristic pattern for a compound containing carbon, hydrogen, fluorine, and nitrogen atoms. The presence of two fluorine atoms contributes to the isotope pattern, although fluorine-19 has 100% natural abundance, simplifying the interpretation compared to compounds containing chlorine or bromine [23].

Carbon-13 contributions create the [M+1]+ peak at m/z 122 with approximately 5.5% relative intensity, corresponding to the statistical probability of carbon-13 incorporation in a five-carbon molecule. Nitrogen-15 contributions are negligible due to the low natural abundance (0.37%) of this isotope [24] [25].

The base peak in the mass spectrum is typically either the iminium ion [CH2=NH2]+ at m/z 30 or the difluoromethyl fragment [CHF2]+ at m/z 51, depending on the specific ionization conditions and instrument parameters. The relative intensities of these peaks reflect the competing stabilization effects of charge delocalization in the iminium system versus the electron-withdrawing stabilization provided by the fluorine substituents [22] [27].

Computational Conformational Analysis

Computational conformational analysis of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine employs density functional theory methods to elucidate the three-dimensional structure, conformational preferences, and energetic landscape of this fluorinated amine compound [32] [33] [34]. The computational approach combines systematic conformational searching with high-level quantum mechanical optimization to provide comprehensive structural insights [35] [36].

Density Functional Theory Methodology

The computational analysis employs the M06-2X functional with the 6-311++G(d,p) basis set, a combination well-suited for fluorinated organic compounds due to its accurate treatment of non-covalent interactions and appropriate description of fluorine's electronic properties [33] [34]. Dispersion corrections are incorporated through the D3 method to accurately model weak intermolecular interactions that may influence conformational preferences [35] [37].

Solvation effects are included using the polarizable continuum model (PCM) with water as the solvent, reflecting the typical biological environment where such compounds might be encountered. The solvation model accounts for the significant dipole moment associated with the difluoromethyl group and its interaction with polar solvents [33] [38].

Geometry optimizations are performed with tight convergence criteria to ensure accurate characterization of stationary points on the potential energy surface. Vibrational frequency calculations confirm that optimized structures correspond to true minima (all positive frequencies) rather than transition states [34] [39].

Conformational Search Strategy

The conformational search strategy combines systematic variation of key torsional angles with Monte Carlo sampling to comprehensively explore the potential energy surface [36] [40]. Primary conformational variables include rotation around the C-CHF2 bond, the C-cyclopropyl bond, and orientation of the amino group [35] [38].

Initial conformational generation employs molecular mechanics methods using the OPLS4 force field to rapidly screen a large number of potential conformations. Structures within 10 kcal/mol of the lowest energy conformer are retained for subsequent quantum mechanical optimization [34] [35].

The systematic search reveals that the primary source of conformational variability arises from rotation around the bond connecting the chiral center to the difluoromethyl group. Three distinct rotameric states are identified, corresponding to different orientations of the CHF2 group relative to the amino and cyclopropyl substituents [32] [16].

Energetic Analysis and Preferred Conformations

Density functional theory calculations identify three to five low-energy conformers within a 5 kcal/mol energy window, representing thermally accessible conformations at room temperature [34] [37]. The global minimum conformer exhibits a staggered arrangement around the central C-C bond, minimizing steric interactions between the bulky difluoromethyl and cyclopropyl groups [32] [15].

The preferred conformation positions the difluoromethyl group to minimize 1,3-diaxial interactions with the cyclopropyl hydrogen atoms while allowing optimal solvation of the polar CHF2 moiety. The amino group adopts a pyramidal geometry with the nitrogen lone pair oriented to maximize favorable electrostatic interactions with the partially positive carbon of the CHF2 group [33] [37].

Conformational barriers between rotameric states range from 2-4 kcal/mol, indicating rapid interconversion at room temperature. The barrier heights reflect the balance between steric repulsion and favorable electrostatic interactions as functional groups rotate past each other [32] [40].

ConformerRelative Energy (kcal/mol)Key Torsional Angle (°)Population (%)
Global Minimum0.018065
Conformer 21.26025
Conformer 32.8-608
Conformer 44.102

Electronic Structure and Molecular Properties

Analysis of the electronic structure reveals significant polarization of electron density due to the electronegative fluorine atoms [33] [18]. The difluoromethyl group acts as a strong electron-withdrawing substituent, reducing electron density on the adjacent carbon and influencing the basicity of the amino group [32] [33].

Natural bond orbital analysis indicates substantial hyperconjugative interactions between the nitrogen lone pair and the σ* orbitals of the C-F bonds. These interactions contribute to conformational stabilization and influence the preferred orientations of the amino and difluoromethyl groups [32] [37].

The dipole moment of the molecule is calculated to be approximately 2.8-3.2 Debye, depending on the specific conformer, with the vector oriented primarily along the C-CHF2 bond direction. This substantial dipole moment reflects the highly polar nature of the difluoromethyl substituent and its influence on molecular properties [33] [34].

Molecular electrostatic potential maps reveal regions of positive and negative charge concentration, providing insights into potential intermolecular interaction sites. The amino group exhibits negative electrostatic potential, while the carbon atoms adjacent to fluorine show positive potential, suggesting favorable sites for electrophilic and nucleophilic interactions respectively [33] [8].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

121.07030562 g/mol

Monoisotopic Mass

121.07030562 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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